molecular formula C18H19N3O4S B11425823 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11425823
M. Wt: 373.4 g/mol
InChI Key: RWMUAMGKWKNBKR-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, substituted with methoxy groups and a thione moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Thione Formation: The thione moiety is introduced by reacting the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the quinazoline core and thione group suggests possible applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group, leading to different chemical and biological properties.

    4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline:

    6,7-Dimethoxy-4-[(3,4-dimethoxyphenyl)amino]quinazoline: Different substitution pattern on the quinazoline core, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of both methoxy groups and a thione moiety in 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione makes it unique among similar compounds. These functional groups contribute to its distinct reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26)

InChI Key

RWMUAMGKWKNBKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC

Origin of Product

United States

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